Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate
Overview
Description
Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has a unique structure that includes a quinoline core, a nitrophenyl group, and an ethyl ester functional group, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with acetophenone derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as cancer and malaria.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the nitrophenyl group.
4-Hydroxy-2-quinolones: Contains a hydroxyl group instead of an ethyl ester.
Indole derivatives: Similar aromatic structure but with an indole core instead of quinoline
Uniqueness
Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate is unique due to its combination of a quinoline core with a nitrophenyl group and an ethyl ester, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-2-30-24(27)21-15-23(25-22-6-4-3-5-20(21)22)18-9-7-16(8-10-18)17-11-13-19(14-12-17)26(28)29/h3-15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVRGSQJMQBTHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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